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Compound of Interest

Compound Name: Ac-Leu-Gly-Lys(Ac)MCA

Cat. No.: B15601051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of reagents for use in

histone deacetylase (HDAC) activity assays utilizing the fluorogenic substrate N-acetyl-Leu-

Gly-Lys(acetyl)-7-amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA).

Introduction
Ac-Leu-Gly-Lys(Ac)-MCA is a fluorogenic substrate designed for the sensitive detection of

HDAC activity. The assay is based on a two-step enzymatic reaction. In the first step, an HDAC

enzyme removes the acetyl group from the lysine residue of the substrate. In the second step,

the deacetylated substrate is cleaved by trypsin, which releases the highly fluorescent 7-amino-

4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional

to the HDAC activity. This assay is well-suited for high-throughput screening of HDAC inhibitors

and for determining the kinetic parameters of HDAC enzymes.

Quantitative Data Summary
The following table summarizes the kinetic parameters of Ac-Leu-Gly-Lys(Ac)-MCA with

various Class I HDAC enzymes. It is important to note that these values can vary depending on

the specific assay conditions, including buffer composition and temperature. One study

indicates that the Michaelis-Menten constant (KM) for Ac-Leu-Gly-Lys(Ac)-MCA with HDACs 1,

2, and 3 is in the low micromolar range.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15601051?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5489435/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme KM (µM)
Vmax (relative
fluorescence
units/sec)

kcat (s⁻¹)
kcat/KM
(M⁻¹s⁻¹)
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Data not

available
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available
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HDAC2
Data not

available

Data not

available

Data not

available

Data not

available

HDAC3

~10 - 20

(estimated from

plot)

Data not

available

Data not

available

Data not

available

Note: Specific Vmax, kcat, and kcat/KM values for Ac-Leu-Gly-Lys(Ac)-MCA are not readily

available in the surveyed literature. The KM for HDAC3 is an estimation based on graphical

representation from a cited study. Researchers are encouraged to determine these parameters

under their specific experimental conditions.

Experimental Protocols
Preparation of Stock Solutions
a) Ac-Leu-Gly-Lys(Ac)-MCA Substrate Stock Solution (10 mM)

Source: Ac-Leu-Gly-Lys(Ac)-MCA can be obtained from various commercial suppliers.

Solvent: Dissolve the lyophilized powder in dimethyl sulfoxide (DMSO).

Procedure:

Bring the vial of Ac-Leu-Gly-Lys(Ac)-MCA to room temperature.

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for

1 mg of substrate (MW ~557.6 g/mol ), add approximately 179 µL of DMSO.

Vortex thoroughly to ensure the substrate is completely dissolved.
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Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protect from light. The final DMSO concentration in the assay should not exceed 1-2% to

avoid potential inhibition of HDAC activity.[2]

b) HDAC Enzyme Stock Solution

Source: Recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) can be purchased

from various suppliers.

Dilution: Dilute the enzyme to a suitable working concentration in the chosen HDAC Assay

Buffer (see below). The optimal concentration should be determined empirically for each

enzyme and assay condition.

Storage: Store the enzyme according to the manufacturer's instructions, typically at -80°C in

aliquots. Avoid repeated freeze-thaw cycles.

c) Trypsin Developer Stock Solution (5 mg/mL)

Source: Use a high-quality trypsin, such as TPCK-treated trypsin, to minimize chymotrypsin

activity.

Solvent: Dissolve the trypsin powder in the chosen HDAC Assay Buffer.

Procedure:

Weigh out the required amount of trypsin.

Add the appropriate volume of HDAC Assay Buffer to achieve a 5 mg/mL concentration.

Mix gently to dissolve. Prepare this solution fresh daily.[2][3]

Storage: Keep the trypsin solution on ice during use.

Preparation of Assay Buffers
Two commonly used buffer systems are described below. The choice of buffer may influence

enzyme activity, and it is recommended to test both to determine the optimal conditions for your

specific experiment.
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a) Tris-Based HDAC Assay Buffer (pH 8.0)[2][3]

Component Final Concentration Amount for 100 mL

Tris-HCl 50 mM 5 mL of 1 M stock, pH 8.0

NaCl 137 mM 2.74 mL of 5 M stock

KCl 2.7 mM 0.27 mL of 1 M stock

MgCl₂ 1 mM 0.1 mL of 1 M stock

Bovine Serum Albumin (BSA) 0.1 mg/mL (optional) 10 mg

Ultra-pure Water to 100 mL

b) HEPES-Based HDAC Assay Buffer (pH 7.4)[2]

Component Final Concentration Amount for 100 mL

HEPES 50 mM 5 mL of 1 M stock, pH 7.4

KCl 100 mM 2 mL of 5 M stock

TCEP (tris(2-

carboxyethyl)phosphine)
0.2 mM 0.2 mL of 100 mM stock

Tween-20 0.001% (v/v) 1 µL

Bovine Serum Albumin (BSA) 0.1 mg/mL (optional) 10 mg

Ultra-pure Water to 100 mL

Note on BSA: The addition of BSA can help to stabilize the enzyme and prevent non-specific

binding to reaction vessels. However, its effect should be evaluated as it may interfere with

some assays.

HDAC Activity Assay Protocol (96-well plate format)
This protocol describes a two-step endpoint assay.

Step 1: HDAC Deacetylation Reaction
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Prepare the Reaction Mixture: In each well of a black, flat-bottom 96-well plate, prepare the

reaction mixture as follows:

X µL HDAC Assay Buffer

Y µL HDAC enzyme (diluted in assay buffer)

Z µL Test compound (dissolved in assay buffer with a final DMSO concentration ≤1%) or

vehicle control.

The total volume should be brought to 40 µL with HDAC Assay Buffer.

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the test compounds to

interact with the enzyme.

Initiate the Reaction: Add 10 µL of a working solution of Ac-Leu-Gly-Lys(Ac)-MCA (e.g., 50

µM in assay buffer for a final concentration of 10 µM) to each well to start the reaction. The

final reaction volume is 50 µL.

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time will

depend on the enzyme concentration and activity and should be determined empirically to

ensure the reaction is within the linear range.

Step 2: Development with Trypsin

Prepare Developer Solution: Immediately before use, dilute the 5 mg/mL Trypsin Stock

Solution in HDAC Assay Buffer. A final trypsin concentration of 0.1-0.2 mg/mL in the

development step is often sufficient for substrates like Ac-Leu-Gly-Lys(Ac)-MCA, which are

readily cleaved.[3] To prepare a 0.4 mg/mL working solution, dilute the 5 mg/mL stock 1:12.5

in assay buffer.

Stop the HDAC Reaction and Initiate Development: Add 25 µL of the diluted trypsin solution

to each well. The addition of trypsin effectively stops the HDAC reaction and initiates the

cleavage of the deacetylated substrate. The final volume in the well is now 75 µL.

Incubation: Incubate the plate at 37°C for 15-20 minutes to allow for complete cleavage of

the deacetylated substrate.[3]
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with excitation at approximately 355 nm and emission at approximately 460 nm.
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Caption: Experimental workflow for the two-step HDAC activity assay.

Signaling Pathway Context
Ac-Leu-Gly-Lys(Ac)-MCA is a synthetic substrate and is not part of a natural signaling pathway.

It is designed to mimic the acetylated lysine residues found in histone tails and other proteins

that are targets of HDAC enzymes. The assay, therefore, provides a general measure of HDAC

enzymatic activity rather than reflecting a specific cellular signaling cascade.
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Caption: Logical relationship of the two-step enzymatic reaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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